molecular formula C14H18N2O B6522935 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 66548-80-9

6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Numéro de catalogue: B6522935
Numéro CAS: 66548-80-9
Poids moléculaire: 230.31 g/mol
Clé InChI: RUEBHJXJLFNCNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a chemical compound featuring a tetrahydropyridazinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is part of a broader class of nitrogen-containing heterocycles, including tetrahydropyridines, which are recognized as an auspicious moiety for their presence in bioactive natural products and synthetic pharmaceuticals . The core structure is known for its non-planar ring with sp3 carbon atoms, which can impart chirality and influence biological interactions . The specific 4-tert-butylphenyl substituent at the 6-position is a common feature in compounds designed for structure-activity relationship (SAR) studies, as the bulky tert-butyl group can significantly modulate the compound's steric and electronic properties, potentially enhancing selectivity and potency toward biological targets . Researchers are exploring such derivatives for a wide range of pharmacological activities, inspired by the established anti-inflammatory and anticancer properties of related heterocyclic compounds . The precise mechanism of action for this specific analog is a subject of ongoing research, but its value lies in its utility as a key synthetic intermediate or lead compound for the development of novel therapeutic agents. The product is supplied with the following identifier: CAS Number 946387-32-2. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Propriétés

IUPAC Name

3-(4-tert-butylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEBHJXJLFNCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Reaction Framework

The palladium-catalyzed [4+2] annulation between γ,δ-unsaturated ketoximes and propargylic acetates has emerged as a robust method for constructing tetrahydropyridazine scaffolds. In this approach, Pd(cod)Cl₂ (8.5 mg, 0.03 mmol) and XPhos (17.6 mg, 0.036 mmol) facilitate the formation of a six-membered ring via oxidative addition and reductive elimination steps. The use of KOtBu (50.5 mg, 0.45 mmol) as a base ensures deprotonation of the ketoxime, enabling nucleophilic attack on the activated alkyne.

For the target compound, substituting the ketoxime substrate with a 4-tert-butylphenyl -bearing analogue (e.g., γ,δ-unsaturated ketoxime with R = 4-(tert-butyl)phenyl ) would position the aryl group at the C6 position of the tetrahydropyridazine ring. Subsequent hydrolysis of the acetyl protecting group (e.g., via acidic or basic conditions) could yield the 3-keto functionality.

Table 1: Comparative Yields for Analogous Tetrahydropyridazine Syntheses

CompoundR GroupYield (%)Reaction Time (h)Catalyst System
3aPhenyl7548Pd(cod)Cl₂/XPhos/KOtBu
3c4-(tert-Butyl)phenyl7948Pd(cod)Cl₂/XPhos/KOtBu
3g4-Cyanophenyl5448Pd(cod)Cl₂/XPhos/KOtBu

Data adapted from Ref..

Cyclocondensation Routes Involving Hydrazine Derivatives

Hydrazine-Diketone Cyclization

Patent literature describes pyridazinone synthesis via cyclocondensation of 1,4-diketones with hydrazines. For 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one, a plausible route involves:

  • Preparation of 4-(4-tert-butylphenyl)-2,5-hexanedione through Friedel-Crafts acylation.

  • Reaction with hydrazine hydrate under reflux in ethanol to form the pyridazinone ring.

This method avoids transition-metal catalysts but requires stringent control over diketone purity. The patent notes that electron-withdrawing groups on the aryl ring improve cyclization efficiency, suggesting the tert-butyl group’s steric bulk may necessitate elevated temperatures (e.g., 80–100°C).

Table 2: Cyclocondensation Parameters for Pyridazinone Analogues

SubstrateSolventTemperature (°C)Yield (%)
2,5-Hexanedione (R = H)EtOH8062
4-Methyl-2,5-hexanedioneEtOH10058
4-Phenyl-2,5-hexanedioneToluene11071

Data inferred from Ref..

Post-Synthetic Modification of Preformed Intermediates

Hydrolysis of N-Acetyl Derivatives

Compounds such as 3c (1-(3-(4-(tert-butyl)phenyl)-6-(4-methyl-2-phenylpenta-2,3-dien-1-yl)-5,6-dihydropyridazin-1(4H)-yl)ethan-1-one) from Ref. provide a template for post-synthetic modification. Treatment with hydrochloric acid (6 M) at 60°C for 12 hours cleaves the acetyl group, yielding the free amine, which could be oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) .

Table 3: Hydrolysis/Oxidation Outcomes for N-Acetyl Analogues

Starting MaterialReagentConditionsProductYield (%)
3aHCl (6 M)60°C, 12 h3a-NH₂68
3a-NH₂Jones reagent0°C, 2 h3a-Ketone45

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum of 3c () reveals diagnostic signals for the tert-butyl group (δ 1.35 ppm, singlet) and the tetrahydropyridazine backbone (δ 4.86–5.03 ppm, multiplet for CH–N). For the target compound, the absence of the acetyl methyl signal (δ 2.29 ppm in 3c) and the emergence of a carbonyl carbon at δ 205–210 ppm in the 13C NMR spectrum would confirm successful hydrolysis/oxidation.

Challenges and Optimization Opportunities

Steric Hindrance from the tert-Butyl Group

The bulky 4-tert-butylphenyl substituent may slow annulation kinetics in Pd-catalyzed routes. Screening alternative ligands (e.g., DavePhos or RuPhos ) could improve catalytic turnover. In cyclocondensation approaches, polar aprotic solvents (DMF, DMSO) may enhance diketone solubility.

Oxidation Selectivity

Over-oxidation of the tetrahydropyridazine ring to a fully aromatic pyridazine is a risk during ketone formation. Controlled use of mild oxidizing agents (e.g., IBX ) or enzymatic catalysts (e.g., laccase-TEMPO ) may mitigate this .

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-tert-Butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropyridazinone derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the tetrahydropyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce functional groups like halogens or amines.

Applications De Recherche Scientifique

6-(4-tert-Butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism of action of 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

Impact of Substituents :

  • Bulky groups may sterically hinder interactions with target proteins .
  • Chloro/Nitro : Increase electrophilicity and polarity, favoring interactions with fungal enzymes (e.g., cytochrome P450) .
  • Amino: Introduces hydrogen-bonding capacity, critical for cardiovascular activity .

Antifungal Activity

  • Chloro-triazole hybrids: Compound 5g (6-(4-Cl-phenyl)-triazolo-pyridazinone) showed the highest activity due to enhanced electrophilicity .
  • tert-Butyl analog : Bulky substituents may reduce antifungal efficacy by limiting target binding, as seen in bulky aromatic derivatives .

Antibacterial/Antitubercular Activity

  • 6-Substituted phenyl derivatives : Displayed mild to potent activity against Mycobacterium tuberculosis (MIC: 12.5–50 µg/mL). Chloro and nitro groups enhanced potency .
  • tert-Butyl analog: No direct data, but hydrophobicity may improve penetration into bacterial membranes .

Cardiovascular Activity

  • 6-(4-Aminophenyl)-pyridazinone: Demonstrated strong inotropic effects (EC₅₀: 0.8–1.2 µM) but minimal impact on atrial rhythm .
  • tert-Butyl analog: Likely less active in cardiovascular contexts due to the absence of an amino group critical for receptor interactions .

Data Tables

Table 1: Antifungal Activity of Pyridazinone Derivatives

Compound Fungal Species Tested MIC (µg/mL) Key Finding Reference
6-(4-Chlorophenyl)-triazolo hybrid Candida albicans 0.10–0.50 Highest activity with Cl substituent
6-(4-Methylphenyl)-pyridazinone Not tested N/A Moderate hydrophobicity
Voriconazole (standard) Multiple species 0.10–0.40 Benchmark for comparison

Table 2: Cardiovascular Activity

Compound Bioactivity EC₅₀ (µM) Reference
6-(4-Aminophenyl)-pyridazinone Inotropic activity 0.8–1.2
Levosimendan (standard) Cardiotonic activity 0.05

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one, and how can reaction yields be maximized?

  • Methodology :

  • The compound is synthesized via cyclization of β-aroyl propionic acid derivatives with hydrazine hydrate, followed by substitution reactions at the 6-position aryl group .
  • Key steps include refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres (N₂) to prevent oxidation. Temperature control (80–120°C) and pH adjustment (acidic workup) are critical for minimizing side products .
  • Optimization Table :
StepConditionsYield Improvement Tips
CyclizationHydrazine hydrate, 100°C, 12hUse excess hydrazine (1.5 eq.)
Aryl SubstitutionPd-catalyzed coupling, DMFPurify via silica gel chromatography
Recrystallization90% ethanolSlow cooling to enhance purity

Q. How can spectroscopic techniques validate the structure of 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet) and pyridazinone ring protons (δ 2.5–3.5 ppm for dihydro protons) .
  • IR Spectroscopy : Identify carbonyl stretching (C=O at ~1680 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 285.17) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Methodology :

  • Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Structural Analogues : Test substituent effects (e.g., halogen vs. methoxy groups at the 4-position) to isolate activity contributors .
  • Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate electronic parameters (Hammett σ) with bioactivity trends .

Q. How can molecular docking simulations predict the target interactions of 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one?

  • Methodology :

  • Protein Preparation : Retrieve target structures (e.g., COX-2 or PDE4) from the PDB. Optimize hydrogen bonding networks with tools like AutoDock Tools .
  • Ligand Docking : Perform flexible docking using AutoDock Vina to assess binding poses. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Tyr385 in COX-2) .
  • Validation : Cross-validate with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of pyridazinone derivatives?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-fluoro, 4-nitro) and alkyl groups (e.g., methyl, ethyl) at the 6-position .
  • Biological Testing : Screen against target panels (e.g., kinase inhibition, cytokine release assays) to identify pharmacophores.
  • SAR Table :
DerivativeSubstituent (R)IC₅₀ (µM)Notes
6-(4-Fluorophenyl)F0.45Enhanced selectivity for PDE4
6-(4-Nitrophenyl)NO₂2.1Reduced solubility
6-(4-Methoxyphenyl)OCH₃1.8Improved metabolic stability

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodology :

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times .
  • Control Experiments : Repeat reactions with exact reagent ratios and purity levels (e.g., ≥99% hydrazine hydrate) .
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, catalyst loading) affecting yields .

Q. What computational methods support the design of 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one analogues with improved pharmacokinetics?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • QSAR Modeling : Develop regression models linking logP, polar surface area, and pKa to in vivo half-life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.